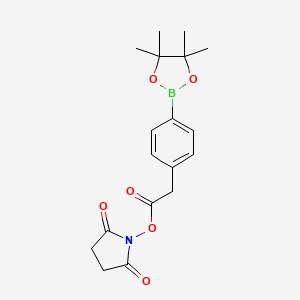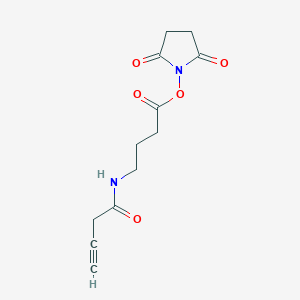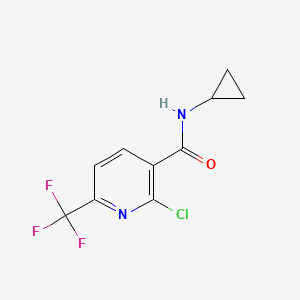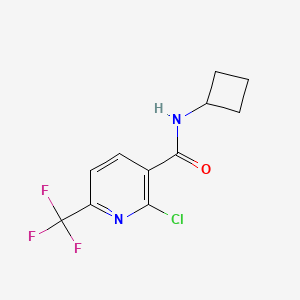
2,5-Dioxopyrrolidin-1-yl 3-bromo-5-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxopyrrolidin-1-yl 3-bromo-5-iodobenzoate: is a chemical compound that belongs to the class of benzoates It is characterized by the presence of bromine and iodine atoms attached to the benzene ring, along with a pyrrolidin-1-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-iodobenzoate typically involves the esterification of 3-bromo-5-iodobenzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine and iodine atoms in the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Esterification and Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures are typically employed.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used under controlled conditions.
Major Products Formed:
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Hydrolysis Products: 3-bromo-5-iodobenzoic acid and 2,5-dioxopyrrolidin-1-yl alcohol.
科学的研究の応用
Chemistry: 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the design of novel pharmaceuticals. Its derivatives may exhibit biological activities such as anticonvulsant and anticancer properties .
Industry: The compound is also utilized in materials science for the development of advanced materials with specific properties. For example, it can be used in the synthesis of polymers and nanomaterials .
作用機序
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-iodobenzoate is primarily related to its ability to undergo nucleophilic substitution reactions. The presence of bromine and iodine atoms makes the benzene ring highly reactive towards nucleophiles, allowing for the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, leading to potential therapeutic effects .
類似化合物との比較
2,5-Dioxopyrrolidin-1-yl 3-iodobenzoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2,5-Dioxopyrrolidin-1-yl 3-chlorobenzoate: Contains a chlorine atom instead of bromine and iodine, resulting in different reactivity and properties.
Uniqueness: 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-iodobenzoate is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and versatility in chemical synthesis. This dual halogenation allows for a broader range of chemical transformations compared to its mono-halogenated counterparts .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-bromo-5-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrINO4/c12-7-3-6(4-8(13)5-7)11(17)18-14-9(15)1-2-10(14)16/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKJOMAZAOGYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrINO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














